Synthesis of Dihydromyrcenol from cis-Pinane: An In-depth Technical Guide
Synthesis of Dihydromyrcenol from cis-Pinane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dihydromyrcenol, a valuable fragrance ingredient, from cis-pinane. The process is a two-step synthesis involving the pyrolysis of cis-pinane to produce dihydromyrcene, which is subsequently hydrated to yield dihydromyrcenol. This document details the experimental protocols for these key transformations and presents quantitative data to allow for a comparative analysis of different synthetic approaches.
Overall Synthesis Pathway
The conversion of cis-pinane to dihydromyrcenol is a well-established industrial process. The primary intermediate, dihydromyrcene (also known as citronellene), is a key precursor for the synthesis of not only dihydromyrcenol but also other fragrance compounds.[1] The synthesis begins with the pyrolysis of cis-pinane, which itself is typically derived from the hydrogenation of α-pinene.[2][3] The resulting dihydromyrcene is then subjected to an acid-catalyzed hydration reaction to produce the final product, dihydromyrcenol.[1][4]
Step 1: Pyrolysis of cis-Pinane to Dihydromyrcene
The pyrolysis of cis-pinane involves the thermal or catalytic cleavage of the pinane ring system to form the acyclic monoterpene, dihydromyrcene.[5] Both thermal and catalytic methods are employed, with catalytic cracking generally offering superior selectivity and lower energy consumption.[5][6]
Thermal Pyrolysis
Thermal cracking of cis-pinane is typically carried out at high temperatures, ranging from 500 to 600°C.[6] While effective in converting cis-pinane, thermal pyrolysis often leads to the formation of a complex mixture of isomers, which can complicate the purification of dihydromyrcene.[6] The selectivity of thermal cracking towards dihydromyrcene is generally lower than that of catalytic methods.[5]
Catalytic Pyrolysis
Catalytic cracking of cis-pinane can be achieved at lower temperatures than thermal pyrolysis, typically in the range of 420-500°C, leading to energy savings.[6] Various catalysts have been investigated, with platinum-based catalysts demonstrating high selectivity.[6] The use of a catalyst can significantly improve the selectivity for dihydromyrcene, with reported selectivities reaching up to 93.2%.[6]
Experimental Protocol for Catalytic Pyrolysis of cis-Pinane
The following protocol is a representative example of a catalytic pyrolysis process for the synthesis of dihydromyrcene from cis-pinane.
Materials:
-
cis-Pinane
-
Platina silk screen catalyst
-
Nitrogen gas (inert atmosphere)
-
Vaporizer
-
Cracking tube with preheating and cracking sections
-
Condenser
-
Receiving bottle
Procedure: [6]
-
The platina silk screen catalyst is placed in the cracking section of the cracking tube.
-
cis-Pinane is heated and vaporized in the vaporizer at a temperature of 120-180°C.
-
The vaporized cis-pinane is passed through the preheating section of the cracking tube, which is maintained at a temperature of 260-340°C.
-
The preheated cis-pinane vapor then enters the cracking section containing the catalyst, where the temperature is maintained at 420-500°C. The cracking is carried out under a nitrogen atmosphere with a flow rate of 30-100 L/hour and at a reduced pressure of 10-90 kPa.
-
The resulting gaseous mixture of isomers, primarily containing dihydromyrcene, is then passed through a condenser to be cooled.
-
The condensed liquid is collected in a receiving bottle.
-
The crude dihydromyrcene can be purified by fractional distillation.
Quantitative Data for Pyrolysis of cis-Pinane
| Method | Catalyst | Temperature (°C) | cis-Pinane Conversion (%) | Dihydromyrcene Selectivity (%) | Reference |
| Catalytic | Platina Silk Screen | 480 | 78.58 | 59.40 | [6] |
| Catalytic | Platina Silk Screen | 460 | 77.02 | 56.24 | [6] |
| Catalytic | Solid Acid | - | Complete | >59 | [5] |
| Thermal | None | 500-600 | - | Lower than catalytic | [5][6] |
Step 2: Hydration of Dihydromyrcene to Dihydromyrcenol
The second step in the synthesis is the hydration of the double bond of dihydromyrcene to form the tertiary alcohol, dihydromyrcenol. This reaction is typically acid-catalyzed and follows Markovnikov's rule.[4] Several acid catalysts can be employed, including mineral acids, solid acids like H-beta zeolite, and ionic liquids.[4][7]
Hydration using Mineral Acids (Formic Acid/Sulfuric Acid)
A common method for the hydration of dihydromyrcene involves the use of a mixture of formic acid and sulfuric acid.[8] This method proceeds via the formation of a formate ester intermediate, which is subsequently hydrolyzed to yield dihydromyrcenol.
Experimental Protocol for Hydration using Formic and Sulfuric Acid
Materials: [8]
-
Dihydromyrcene (94% purity)
-
Formic acid
-
Sulfuric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Water
-
Benzene (for extraction)
-
Reaction vessel with stirrer and cooling system
Procedure: [8]
-
In a reaction vessel, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15°C.
-
Slowly add 220 g of dihydromyrcene to the acid mixture over 15 minutes, while maintaining the temperature between 15-20°C with constant stirring and cooling.
-
Continue stirring the mixture at approximately 20°C. Monitor the reaction progress by gas-liquid chromatography (GLC). The optimal reaction time is typically around 5 hours.
-
Quench the reaction by pouring the mixture into an equal volume of water.
-
Allow the layers to separate and decant the organic layer. Extract the aqueous layer with benzene and combine the organic fractions.
-
Wash the combined organic material with half its volume of water.
-
To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water.
-
Reflux the mixture for two hours, maintaining a pH of around 10.
-
After cooling, add 100 cc of water and recover the methanol by distillation.
-
The crude dihydromyrcenol can be purified by fractional distillation under reduced pressure.
Hydration using Solid Acid Catalysts (H-beta Zeolite)
The use of solid acid catalysts, such as H-beta zeolite, offers a "greener" alternative to mineral acids, as they can be easily separated from the reaction mixture and potentially reused.[4][9] These reactions are often carried out in the presence of a co-solvent to create a single-phase system, which enhances the reaction rate.[4][9]
Experimental Protocol for Hydration using H-beta Zeolite
Materials: [4]
-
Dihydromyrcene
-
H-beta zeolite catalyst
-
Acetone (co-solvent)
-
Water
-
Batch reactor
Procedure: [4]
-
Activate the H-beta zeolite catalyst by heating under vacuum to remove any adsorbed water.
-
In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone as a co-solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and reactants.
-
Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC).
-
After the desired conversion is achieved, cool the reactor and filter off the solid catalyst.
-
Separate the organic layer. The solvent can be removed by distillation, and the crude dihydromyrcenol can be purified by vacuum distillation.
Quantitative Data for Hydration of Dihydromyrcene
| Catalyst System | Co-solvent | Temperature (°C) | Dihydromyrcene Conversion (%) | Dihydromyrcenol Yield (%) | Dihydromyrcenol Selectivity (%) | Reference |
| Formic Acid / H₂SO₄ | None | 15-20 | 47 | ~45.4 | - | [8] |
| H-beta Zeolite | Acetone | 70-100 | - | >50 | ~100 | [4][9] |
| Solid Acid | - | - | - | - | 80 | [5] |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. Dihydromyrcenol(18479-58-8) IR Spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3487118A - Preparation of dihydromyrcenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. FR2597861A1 - New process for the preparation of dihydromyrcenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
